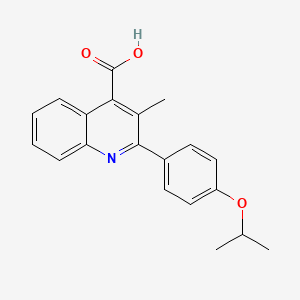![molecular formula C27H25N3O3 B3482137 N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3482137.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide, also known as AMQ-1, is a synthetic compound that belongs to the class of quinolinecarboxamides. The compound has been the subject of extensive scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer cell proliferation. In addition, the compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects on cells and tissues. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide also reduces the levels of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide has several advantages as a research tool. The compound is easy to synthesize and purify, and it exhibits potent anti-inflammatory and anticancer properties. However, there are also limitations to its use in lab experiments. The compound has poor solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, the compound may exhibit off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide. One direction is to investigate the potential use of the compound as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize the synthesis and formulation of the compound to improve its bioavailability and efficacy in vivo. Finally, future research can focus on the identification of the molecular targets and signaling pathways involved in the mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide, which can provide insights into the development of new drugs with improved efficacy and safety profiles.
Applications De Recherche Scientifique
N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide has been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, the compound has been studied for its mechanism of action and its effects on various biochemical pathways. In medicinal chemistry, N-{4-[acetyl(methyl)amino]phenyl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-4-33-22-9-7-8-19(16-22)26-17-24(23-10-5-6-11-25(23)29-26)27(32)28-20-12-14-21(15-13-20)30(3)18(2)31/h5-17H,4H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYBPFOCCOVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3482056.png)
![N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B3482074.png)

![N-[2-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3482084.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-[(2-methoxy-4-propylphenoxy)methyl]-2-furamide](/img/structure/B3482093.png)
![methyl 2-({3-[(2-bromophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B3482095.png)
![2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide](/img/structure/B3482098.png)




![N-(4-methylphenyl)-N'-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]urea](/img/structure/B3482148.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3482156.png)